molecular formula C7H14FNO B1405966 (R)-1-(3-Fluoropropyl)pyrrolidin-3-ol CAS No. 1568029-01-5

(R)-1-(3-Fluoropropyl)pyrrolidin-3-ol

Cat. No.: B1405966
CAS No.: 1568029-01-5
M. Wt: 147.19 g/mol
InChI Key: FQSJNYSAZLPSBQ-SSDOTTSWSA-N
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Description

®-1-(3-Fluoropropyl)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a fluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Fluoropropyl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 3-fluoropropyl bromide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium carbonate is used to deprotonate the pyrrolidine, making it nucleophilic.

    Nucleophilic Substitution: The deprotonated pyrrolidine reacts with 3-fluoropropyl bromide via nucleophilic substitution to form the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-Fluoropropyl)pyrrolidin-3-ol may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Purification: Using techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Fluoropropyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidines.

Scientific Research Applications

®-1-(3-Fluoropropyl)pyrrolidin-3-ol has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(3-Fluoropropyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The fluoropropyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The pyrrolidine ring structure allows for versatile interactions with various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Fluoropropyl)pyrrolidin-3-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-(3-Fluoropropyl)pyrrolidin-2-ol: A structural isomer with a different substitution pattern on the pyrrolidine ring.

    1-(3-Fluoropropyl)piperidin-3-ol: A related compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

®-1-(3-Fluoropropyl)pyrrolidin-3-ol is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or structural isomers. The presence of the fluoropropyl group also imparts unique chemical properties, such as increased lipophilicity and metabolic stability.

Properties

IUPAC Name

(3R)-1-(3-fluoropropyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO/c8-3-1-4-9-5-2-7(10)6-9/h7,10H,1-6H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSJNYSAZLPSBQ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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